molecular formula C5H4BrN3O3S B1616050 2-Bromo-N-(5-nitrothiazol-2-yl)acetamide CAS No. 349121-09-1

2-Bromo-N-(5-nitrothiazol-2-yl)acetamide

Cat. No. B1616050
M. Wt: 266.08 g/mol
InChI Key: BRKREXOHFNPWGB-UHFFFAOYSA-N
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Patent
US07678791B2

Procedure details

To a stirred solution of 2-amino-5-nitrothiazole (725.7 mg) in ethyl acetate (50 mL) in the presence of saturated sodium carbonate (10 mL) at 0° C., is added bromoacetyl bromide (434.3 uL), and additional bromoacetyl bromide is added to complete the reaction. The organic layer is separated, washed with 3 N HCl solution, followed by brine and dried over sodium sulfate and concentrated in vacuo to give a brown oil. The crude product is purified by silica gel column chromatography (40% ethyl acetate/hexanes) to give a solid (950 mg). ESI MS m/z 266 (M+H+); 1H NMR (400 MHz, CDCl3) δ 8.26 (s, 1H), 3.98 (s, 2H).
Quantity
725.7 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
434.3 μL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[S:3][C:4]([N+:7]([O-:9])=[O:8])=[CH:5][N:6]=1.C(=O)([O-])[O-].[Na+].[Na+].[Br:16][CH2:17][C:18](Br)=[O:19]>C(OCC)(=O)C>[Br:16][CH2:17][C:18]([NH:1][C:2]1[S:3][C:4]([N+:7]([O-:9])=[O:8])=[CH:5][N:6]=1)=[O:19] |f:1.2.3|

Inputs

Step One
Name
Quantity
725.7 mg
Type
reactant
Smiles
NC=1SC(=CN1)[N+](=O)[O-]
Name
Quantity
10 mL
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
Quantity
434.3 μL
Type
reactant
Smiles
BrCC(=O)Br
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCC(=O)Br
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is added
CUSTOM
Type
CUSTOM
Details
the reaction
CUSTOM
Type
CUSTOM
Details
The organic layer is separated
WASH
Type
WASH
Details
washed with 3 N HCl solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to give a brown oil
CUSTOM
Type
CUSTOM
Details
The crude product is purified by silica gel column chromatography (40% ethyl acetate/hexanes)

Outcomes

Product
Name
Type
product
Smiles
BrCC(=O)NC=1SC(=CN1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 950 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.